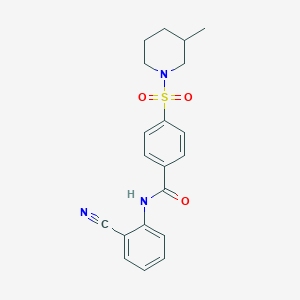

N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

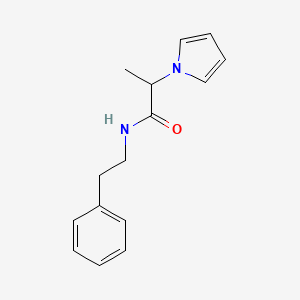

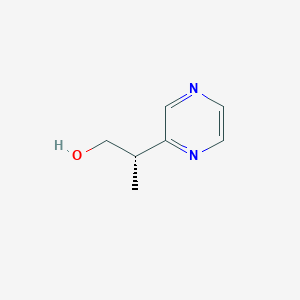

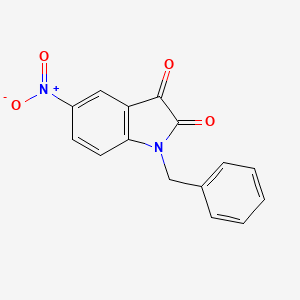

“N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also has a piperidine ring, which is a common feature in many drugs and plays a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a piperidine ring, a sulfonyl group, and a cyanophenyl group. These functional groups could potentially interact with biological targets in various ways .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the piperidine ring might undergo various transformations, such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring might influence its basicity, while the sulfonyl group might affect its reactivity .Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

Synthesis of Novel Acridine and Bis Acridine Sulfonamides

These compounds demonstrate effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, suggesting potential therapeutic applications in managing conditions influenced by these enzymes (Ulus et al., 2013).

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

This process yields environmentally benign byproducts and introduces a method for the efficient sulfonylation of N-(quinolin-8-yl)benzamide derivatives. The technique emphasizes the eco-friendly synthesis of sulfonamide derivatives, which could be structurally related to N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (Xia et al., 2016).

Anticancer Activity

Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

These derivatives, containing a phenylaminosulfanyl moiety, have shown remarkable cytotoxic activity against various human cancer cell lines, demonstrating the potential of sulfonamide and benzamide derivatives in anticancer drug development (Ravichandiran et al., 2019).

Pro-Apoptotic Indapamide Derivatives as Anticancer Agents

A specific derivative showed high proapoptotic activity on melanoma cell lines, highlighting the significance of sulfonamide derivatives in designing new anticancer therapies (Yılmaz et al., 2015).

Sensory Applications

- N-(Cyano(naphthalen-1-yl)methyl)benzamides for Colorimetric Sensing of Fluoride Anions: This study showcases the utility of benzamide derivatives in developing sensors for environmental and biological applications, particularly for the detection of fluoride ions (Younes et al., 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-5-4-12-23(14-15)27(25,26)18-10-8-16(9-11-18)20(24)22-19-7-3-2-6-17(19)13-21/h2-3,6-11,15H,4-5,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSKQTZGVJQLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)